molecular formula C16H11FN2O4 B5774041 (5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B5774041
M. Wt: 314.27 g/mol
InChI Key: VUBQAJDQFPQSDV-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with furan-2-carbaldehyde, followed by cyclization with barbituric acid under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups in the diazinane trione core can be reduced to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding. The diazinane trione core can act as a pharmacophore, interacting with active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-[(4-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • (5Z)-1-[(4-bromophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • (5Z)-1-[(4-methylphenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Uniqueness

The presence of the fluorophenyl group in (5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQAJDQFPQSDV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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